molecular formula C25H22N2O6 B11557550 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl benzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl benzoate

Cat. No.: B11557550
M. Wt: 446.5 g/mol
InChI Key: ZCWDSJYPJWJFEW-WGOQTCKBSA-N
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Description

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE is a complex organic compound that features a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the formamido and ethoxyphenyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can yield various oxidized derivatives, while reduction of the formamido group produces the corresponding amine .

Scientific Research Applications

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The benzodioxin ring system can interact with various enzymes and receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C25H22N2O6/c1-2-30-22-14-17(8-10-21(22)33-25(29)18-6-4-3-5-7-18)16-26-27-24(28)19-9-11-20-23(15-19)32-13-12-31-20/h3-11,14-16H,2,12-13H2,1H3,(H,27,28)/b26-16+

InChI Key

ZCWDSJYPJWJFEW-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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